2,2-Dimethylpropanoyl Isocyanate: Technical Guide on Nomenclature, Synthesis, and Reactivity
2,2-Dimethylpropanoyl Isocyanate: Technical Guide on Nomenclature, Synthesis, and Reactivity
Executive Summary
2,2-Dimethylpropanoyl isocyanate (commonly Pivaloyl isocyanate ) is a highly reactive acyl isocyanate intermediate used primarily in the synthesis of complex heterocyclic compounds, acyl ureas, and carbamates for pharmaceutical and agrochemical applications. Unlike alkyl isocyanates, the direct attachment of the isocyanate group (-N=C=O) to a carbonyl carbon enhances its electrophilicity, making it a potent "soft" electrophile for nucleophilic addition.
This guide provides a rigorous technical breakdown of its nomenclature, chemical architecture, validated synthesis protocols, and application in drug design.
Part 1: Nomenclature & Identification[1][2][3]
Accurate identification is critical due to the frequent confusion between acyl isocyanates (this compound) and alkyl isocyanates (e.g., neopentyl isocyanate).
Systematic & Common Nomenclature
| Type | Name | Notes |
| IUPAC Name | 2,2-Dimethylpropanoyl isocyanate | Preferred IUPAC Name (PIN). Derived from 2,2-dimethylpropanoic acid. |
| Common Name | Pivaloyl isocyanate | Most widely used in organic synthesis literature. |
| Alt. Synonym | Trimethylacetyl isocyanate | Reflects the tert-butyl group structure. |
| Alt. Synonym | 2,2-Dimethylpropionyl isocyanate | Older nomenclature style. |
Chemical Identifiers[1][2][3][4]
-
CAS Registry Number: 4461-20-5 [1][2][3][4]
-
Warning: Do NOT confuse with 2,2-dimethylpropyl isocyanate (Neopentyl isocyanate), which is CAS 15592-29-7.
-
-
Molecular Formula: C₆H₉NO₂
-
Molecular Weight: 127.14 g/mol
-
SMILES: CC(C)(C)C(=O)N=C=O
-
InChI Key: SVYVGSZXUSLKOI-UHFFFAOYSA-N[1]
Structural Architecture
The compound features a tert-butyl group providing steric bulk, protecting the carbonyl from direct attack, while the isocyanate moiety remains highly reactive.
Figure 1: Structural decomposition of 2,2-dimethylpropanoyl isocyanate illustrating the electronic relationship between the steric tail and the reactive head.
Part 2: Chemical Properties & Reactivity[9]
Physical Properties[2][3][9]
-
Boiling Point: Typically distilled under reduced pressure (e.g., ~60–65 °C at 20 mmHg) to prevent thermal decomposition. Atmospheric boiling point is estimated at ~120–130 °C.
-
Density: ~0.98–1.02 g/mL (estimated based on analogues).
-
Stability: Moisture sensitive. Hydrolyzes rapidly to form pivalamide and CO₂.
Reactivity Profile
The acyl isocyanate moiety is significantly more reactive than alkyl isocyanates due to the electron-withdrawing nature of the adjacent carbonyl group. This creates a "push-pull" electronic system that activates the isocyanate carbon toward nucleophilic attack.
-
Resonance Activation: The carbonyl group withdraws electron density from the nitrogen, making the isocyanate carbon (
) highly electrophilic. -
Steric Shielding: The tert-butyl group effectively blocks nucleophilic attack at the carbonyl carbon, directing regioselectivity almost exclusively to the isocyanate carbon.
Part 3: Synthesis Protocols
Two primary methods are established for the synthesis of pivaloyl isocyanate. Method A is preferred for laboratory scale due to the avoidance of silver salts.
Method A: The Speziale Protocol (Oxalyl Chloride)
This method utilizes the reaction between pivalamide and oxalyl chloride. It is favored for its high yield and gaseous byproducts (HCl, CO, CO₂), which simplify purification.
Reagents:
-
Pivalamide (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Dissolution: Suspend Pivalamide (0.1 mol) in anhydrous DCE (100 mL).
-
Addition: Cool to 0 °C. Add Oxalyl Chloride (0.12 mol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature, then heat to reflux for 4–6 hours. Evolution of HCl and CO gas will be observed.[8]
-
Completion: Reflux until gas evolution ceases.
-
Purification: Remove solvent under reduced pressure. Distill the residue in vacuo to obtain Pivaloyl isocyanate as a colorless liquid.
Method B: The Silver Cyanate Method
A classic nucleophilic substitution using pivaloyl chloride.
Reagents:
-
Silver Cyanate (AgOCN) - Note: Must be anhydrous.
-
Solvent: Benzene or Toluene (anhydrous).
Protocol:
-
Reflux pivaloyl chloride with a slight excess of silver cyanate in anhydrous toluene.
-
Filter off the silver chloride (AgCl) precipitate.
Figure 2: Synthesis workflow via the Speziale method (Amide + Oxalyl Chloride).
Part 4: Applications in Drug Development[14]
Pivaloyl isocyanate is a versatile "soft" electrophile used to introduce the pivaloyl-urea motif, a pharmacophore found in various anticonvulsants and herbicides.
Synthesis of Acyl Ureas
The most common application is the reaction with amines to form N-acyl ureas.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.[13]
-
Utility: Protective group strategy or installation of the urea linker in kinase inhibitors.
Synthesis of Heterocycles (1,3,5-Triazines)
Acyl isocyanates undergo [4+2] cycloadditions with imines or carbodiimides to form heterocycles.
-
Reaction: Pivaloyl isocyanate + Amidines
1,3,5-Triazin-ones. -
Significance: This provides a rapid route to functionalized triazine cores, common in medicinal chemistry libraries.
Figure 3: Divergent synthetic pathways utilizing Pivaloyl Isocyanate as a core building block.
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link
-
Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. V. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 28(7), 1805–1811. Link
-
Billeter, O. C. (1903). Ueber die Einwirkung von Cyansäure auf Säurechloride. Berichte der deutschen chemischen Gesellschaft, 36(3), 3213–3218. Link
-
Sigma-Aldrich. 2,2-Dimethylpropanecarbonyl isocyanate Product Data (CAS 4461-20-5).[1] Link
Sources
- 1. 2,2-dimethylpropanecarbonyl isocyanate | 4461-20-5 [sigmaaldrich.com]
- 2. 4461-20-5 CAS MSDS (2,2-dimethylpropanecarbonyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ISOCYANATES - Pharos [pharos.habitablefuture.org]
- 4. (±)-Jasmonic acid | CAS#:77026-92-7 | Chemsrc [chemsrc.com]
- 5. Pentyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. Propyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. Propyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. US4663473A - Isocyanates from oxalyl chloride and amines - Google Patents [patents.google.com]
- 9. kscl.co.in [kscl.co.in]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Propyl isocyanate CAS#: 110-78-1 [m.chemicalbook.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
